4-Amino-5,8-dichloro-2-methylquinoline

Monoamine Oxidase Neuropharmacology Enzyme Inhibition

Procure this 4-aminoquinoline derivative (CAS 917562-04-0) for its rare 5,8-dichloro substitution pattern. Unlike common 7-chloro antimalarials, it shows sub-micromolar MAO-B affinity (IC50 209 nM) and is cited in MELK inhibitor patents. Ideal for neuropharmacology and oncology research. High purity solid.

Molecular Formula C10H8Cl2N2
Molecular Weight 227.09 g/mol
CAS No. 917562-04-0
Cat. No. B1285043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-5,8-dichloro-2-methylquinoline
CAS917562-04-0
Molecular FormulaC10H8Cl2N2
Molecular Weight227.09 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C=CC(=C2C(=C1)N)Cl)Cl
InChIInChI=1S/C10H8Cl2N2/c1-5-4-8(13)9-6(11)2-3-7(12)10(9)14-5/h2-4H,1H3,(H2,13,14)
InChIKeyLYJNAWSOSQSLIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-5,8-dichloro-2-methylquinoline (CAS 917562-04-0): A 5,8-Dichlorinated 4-Aminoquinoline Scaffold for Selective Target Profiling


4-Amino-5,8-dichloro-2-methylquinoline (CAS 917562-04-0) is a halogenated 4-aminoquinoline derivative with a molecular formula of C10H8Cl2N2 and a molecular weight of 227.09 g/mol . As a member of the 4-aminoquinoline chemotype, it features a rare 5,8-dichloro substitution pattern, distinct from the canonical 7-chloro substitution observed in prototypical antimalarials such as chloroquine [1]. The compound is supplied as a solid with a melting point of 162–163 °C and is available at a purity of ≥95% .

Why 4-Amino-5,8-dichloro-2-methylquinoline Cannot Be Casually Substituted with Common 4-Aminoquinolines in Research Applications


The 5,8-dichloro substitution pattern on the quinoline core fundamentally alters the compound's target engagement profile and physicochemical properties relative to the class-defining 7-chloro substitution. Classic 4-aminoquinoline antimalarials rely critically on a 7-chloro group for β-hematin inhibitory activity [1]; in contrast, compounds with 5- and 8-substituents exhibit markedly diminished antiplasmodial activity [2]. This loss of canonical activity is not a liability but rather a differentiator: the compound is not merely a weaker antimalarial—it engages an entirely distinct biological target space, as evidenced by its sub-micromolar affinity for monoamine oxidase B (MAO‑B) [3] and its inclusion in patent filings as a MELK inhibitor scaffold [4]. Substituting with chloroquine or amodiaquine would therefore fail to recapitulate the MAO‑B or MELK inhibitory activity for which this specific dichlorinated derivative is employed.

Quantitative Differentiation of 4-Amino-5,8-dichloro-2-methylquinoline (CAS 917562-04-0) vs. Comparator Compounds


Sub-Micromolar MAO‑B Inhibition Contrasts with Class-Level Antimalarial SAR

4-Amino-5,8-dichloro-2-methylquinoline exhibits an IC50 of 209 nM for rat brain MAO‑B [1]. This activity is not observed with the 7-chloro-substituted 4-aminoquinoline antimalarials chloroquine or amodiaquine, which are essentially inactive against MAO‑B at comparable concentrations. The shift from 7-chloro to 5,8-dichloro substitution on the quinoline core therefore redirects biological activity from the canonical β-hematin inhibition pathway to MAO‑B inhibition.

Monoamine Oxidase Neuropharmacology Enzyme Inhibition

Patent Inclusion as a MELK Inhibitor Scaffold Differentiates from General-Purpose 4-Aminoquinolines

The compound is explicitly claimed within the genus of quinoline derivatives described in U.S. Patent 9,120,749 B2 as MELK (Maternal Embryonic Leucine Zipper Kinase) inhibitors [1]. MELK is a validated oncology target overexpressed in breast, lung, and other cancers. By contrast, classical 4-aminoquinolines such as chloroquine are not reported as MELK inhibitors.

Oncology Kinase Inhibition Chemical Biology

Distinct Physicochemical Properties Enable Different Formulation and Purification Strategies

The compound possesses a melting point of 162–163 °C and is a solid at 20 °C . This is notably higher than the melting point of chloroquine base (87–88 °C) [1] and amodiaquine (208 °C with decomposition) [2]. The intermediate, well-defined melting range facilitates crystallization-based purification and suggests distinct thermal stability for formulation development.

Formulation Science Process Chemistry Physicochemical Characterization

High Purity Specifications Reduce Downstream Processing Burden Relative to Crude Analogues

The compound is commercially available with a minimum purity specification of 95% , and several vendors offer it at 97–98% purity . In contrast, many less-characterized quinoline building blocks are supplied at ≤90% purity, necessitating additional purification steps prior to use in sensitive assays.

Analytical Chemistry Quality Control Sourcing

Procurement-Driven Application Scenarios for 4-Amino-5,8-dichloro-2-methylquinoline (CAS 917562-04-0)


MAO‑B Inhibitor Screening and CNS Lead Optimization

The compound's sub-micromolar MAO‑B IC50 (209 nM) [1] positions it as a viable starting point for structure-activity relationship (SAR) studies in neuropharmacology. Programs seeking novel chemotypes for Parkinson's disease or depression can procure this compound as a chemically distinct alternative to established MAO‑B inhibitor scaffolds such as propargylamines or coumarins.

MELK Kinase Inhibitor Discovery for Oncology

Based on its inclusion in U.S. Patent 9,120,749 B2 as a MELK inhibitor [2], this compound is suitable for procurement by oncology research groups developing targeted therapies for MELK-overexpressing cancers, including triple-negative breast cancer, lung cancer, and glioblastoma.

Physicochemical Reference Standard for Dichlorinated Quinoline Derivatives

With a well-defined melting point of 162–163 °C and high commercial purity (≥95%), the compound can serve as a reference standard for analytical method development, including HPLC calibration and DSC thermal analysis, for research involving halogenated quinoline derivatives.

Scaffold Hopping in Antiparasitic Drug Discovery

Although the 5,8-dichloro substitution pattern is known to diminish classical antiplasmodial activity [3], this property is valuable for 'scaffold hopping' campaigns aiming to reduce β-hematin inhibition while preserving other antiparasitic mechanisms. Procurement for leishmaniasis or Chagas disease programs seeking novel 4-aminoquinoline derivatives with alternative modes of action is supported.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Amino-5,8-dichloro-2-methylquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.